molecular formula C10H8BrNO2S B1440891 4-Bromo-7-(methylsulfonyl)quinoline CAS No. 1375302-40-1

4-Bromo-7-(methylsulfonyl)quinoline

Cat. No. B1440891
CAS RN: 1375302-40-1
M. Wt: 286.15 g/mol
InChI Key: FIDAUAQEXHXMHD-UHFFFAOYSA-N
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Description

4-Bromo-7-(methylsulfonyl)quinoline is a compound with various scientific properties that make it useful in a wide range of applications. It has a molecular formula of C10H8BrNO2S and an average mass of 286.145 Da .


Synthesis Analysis

There are numerous methods for synthesizing quinoline and its derivatives . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are commonly used . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline core, which is a heterocyclic aromatic compound with a benzene ring fused with a pyridine moiety . It also contains a bromine atom and a methylsulfonyl group attached to the quinoline core .

Scientific Research Applications

Synthesis and Derivative Formation

4-Bromo-7-(methylsulfonyl)quinoline serves as a precursor in the synthesis of various heterocyclic compounds. For instance, it is used in the synthesis of [1,2,3]triazolo[1,5-a]quinoline derivatives through reactions involving azido compounds and subsequent transformations, highlighting its utility in creating structurally diverse molecules (Pokhodylo & Obushak, 2019). Similarly, its derivatives have been synthesized to include a wide range of functional groups, such as amino, bromo, and methylsulfonyl, showcasing the compound's versatility in organic synthesis (Didenko et al., 2015).

Catalysis and Reaction Promotions

The compound also plays a role in catalytic processes and reaction promotions. For example, derivatives of this compound have been utilized as efficient reagents in the synthesis of quinolines, demonstrating its importance in facilitating chemical transformations under various conditions (Ghorbani‐Vaghei & Akbari-Dadamahaleh, 2009).

Pharmaceutical Applications

In the pharmaceutical sector, this compound derivatives have been developed as potent inhibitors, such as PDE4 inhibitors, demonstrating the compound's relevance in drug discovery and development processes. These inhibitors are synthesized through a highly convergent process, indicating the compound's utility in creating complex pharmaceutical agents (Conlon et al., 2006).

Antimicrobial and Antimalarial Properties

Moreover, quinoline-based triazoles synthesized from this compound have been evaluated for their antimicrobial and antimalarial activities. These studies showcase the compound's potential in contributing to the development of new therapeutic agents targeting infectious diseases (Parthasaradhi et al., 2015).

Future Directions

Quinolines, including 4-Bromo-7-(methylsulfonyl)quinoline, have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in medicinal chemistry . Future research may focus on developing more efficient synthesis protocols and exploring new applications of this compound .

Biochemical Analysis

Biochemical Properties

4-Bromo-7-(methylsulfonyl)quinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, quinoline derivatives have been shown to inhibit receptor tyrosine kinases (RTKs), which are crucial regulators of cellular events such as cell proliferation, migration, and survival . The interaction between this compound and RTKs involves binding to the ATP-binding site, thereby inhibiting the kinase activity and downstream signaling pathways.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, quinoline derivatives have been reported to induce cell cycle arrest and apoptosis in cancer cells . Specifically, this compound may upregulate pro-apoptotic proteins such as Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to programmed cell death.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By binding to the ATP-binding site of RTKs, it inhibits their kinase activity, preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts cellular processes such as proliferation and survival, ultimately leading to cell death. Additionally, this compound may modulate gene expression by affecting transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that quinoline derivatives can remain stable under certain conditions, but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound may result in sustained inhibition of cellular processes, but the extent of these effects can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, it may cause toxic or adverse effects, including organ damage or systemic toxicity. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, quinoline derivatives are often metabolized by cytochrome P450 enzymes, which can lead to the formation of active or inactive metabolites . These metabolic processes can influence the compound’s efficacy and safety profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with transporters or binding proteins that facilitate its uptake and localization . Additionally, its distribution within different tissues can affect its therapeutic and toxic effects. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s use in biomedical applications.

Subcellular Localization

This compound’s subcellular localization can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect cellular respiration and apoptosis.

properties

IUPAC Name

4-bromo-7-methylsulfonylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2S/c1-15(13,14)7-2-3-8-9(11)4-5-12-10(8)6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIDAUAQEXHXMHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=NC=CC(=C2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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